molecular formula C24H24Cl2N2O2 B293093 1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione

1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione

Cat. No.: B293093
M. Wt: 443.4 g/mol
InChI Key: UCVYTLPMIOHMQG-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione is a complex organic compound that features a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the cyclohexyl, styryl, and 3,5-dichloroanilino groups. Common reagents and conditions used in these reactions include:

    Cyclohexylation: Introduction of the cyclohexyl group can be achieved through cyclohexyl bromide in the presence of a base.

    Styrylation: The styryl group can be introduced via a Heck reaction using styrene and a palladium catalyst.

    Anilino Substitution: The 3,5-dichloroanilino group can be introduced through a nucleophilic substitution reaction using 3,5-dichloroaniline.

Chemical Reactions Analysis

1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the anilino group, especially with halogenated reagents.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione can be compared with other pyrrolidine-2,5-dione derivatives, such as:

  • 1-Cyclohexyl-3-styryl-3-(4-acetylanilino)pyrrolidine-2,5-dione
  • 3-Chloro-1-aryl pyrrolidine-2,5-diones

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C24H24Cl2N2O2

Molecular Weight

443.4 g/mol

IUPAC Name

1-cyclohexyl-3-(3,5-dichloroanilino)-3-[(E)-2-phenylethenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C24H24Cl2N2O2/c25-18-13-19(26)15-20(14-18)27-24(12-11-17-7-3-1-4-8-17)16-22(29)28(23(24)30)21-9-5-2-6-10-21/h1,3-4,7-8,11-15,21,27H,2,5-6,9-10,16H2/b12-11+

InChI Key

UCVYTLPMIOHMQG-VAWYXSNFSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)CC(C2=O)(/C=C/C3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl

SMILES

C1CCC(CC1)N2C(=O)CC(C2=O)(C=CC3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

C1CCC(CC1)N2C(=O)CC(C2=O)(C=CC3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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